
Muramoyl-alanylisoglutamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Muramoyl-alanylisoglutamine, also known as this compound, is a useful research compound. Its molecular formula is C17H30N4O10 and its molecular weight is 450.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Immunomodulatory Effects
Muramoyl-Alanylisoglutamine as an Immunostimulant
Muramoyl dipeptide (MDP), which includes this compound, is recognized for its ability to enhance immune responses. Studies have demonstrated that MDP can increase the proliferation of peripheral blood mononuclear cells, suggesting its potential as a therapeutic agent in immunotherapy .
- Case Study: Cancer Therapy
In a study involving mice with Meth-A sarcoma, the administration of MDP in combination with interleukin-2 resulted in significant tumor inhibition and complete regression in 70% of treated subjects . This highlights the compound's role in enhancing anti-tumor immunity.
Anti-inflammatory Properties
Mechanisms of Action
this compound has been shown to modulate inflammatory responses. It acts by regulating cytokine production without triggering excessive pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
- Clinical Application: Inflammatory Bowel Disease
Research indicates that alanyl-glutamine supplementation can improve intestinal barrier function in conditions such as environmental enteropathy. A study reported significant improvements in gut integrity among children receiving alanyl-glutamine, suggesting its utility in managing intestinal inflammation .
Gastrointestinal Health
Enhancing Gut Integrity
Alanyl-glutamine has been linked to improved gut health by enhancing barrier function and reducing permeability. This is particularly beneficial for patients with gastrointestinal disorders.
- Study Findings
A clinical trial demonstrated that administering alanyl-glutamine significantly decreased lactulose excretion, indicating enhanced intestinal barrier function over a ten-day period . However, these benefits were not sustained beyond this timeframe.
Applications in Cancer Treatment
Preventing Chemotherapy-Induced Mucositis
this compound has been investigated for its protective effects against mucositis, a common side effect of chemoradiotherapy in head-and-neck cancer patients.
- Clinical Trial Results
In a double-blind study, patients receiving intravenous alanyl-glutamine during chemoradiotherapy experienced significantly lower rates of severe mucositis compared to those receiving a placebo (14% vs. 67%) . This suggests its efficacy in mitigating treatment-related complications.
Potential Use in Vaccination
Adjuvant Properties
this compound and its derivatives are being explored as adjuvants to enhance vaccine efficacy. Their ability to stimulate immune responses makes them suitable candidates for improving vaccine formulations against various pathogens .
Summary Table of Applications
常见问题
Basic Research Questions
Q. What are the standard analytical techniques for characterizing Muramoyl-alanylisoglutamine in vitro?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (1H/13C NMR), and mass spectrometry (MS) for molecular weight validation. For stability studies, employ thermogravimetric analysis (TGA) and dynamic light scattering (DLS) under controlled pH and temperature conditions. Always cross-validate results with at least two independent methods to minimize instrumental bias .
Q. How should researchers design a baseline protocol for synthesizing this compound?
- Methodological Answer : Follow solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Optimize coupling agents (e.g., HBTU or DIC) and deprotection steps (20% piperidine in DMF). Monitor reaction progress via Kaiser test or LC-MS. Purify crude products using reverse-phase HPLC with a C18 column and characterize intermediates at each stage to ensure regioselectivity .
Q. What are the critical controls for assessing this compound’s immunomodulatory activity in cell-based assays?
- Methodological Answer : Include negative controls (e.g., untreated cells, solvent-only groups) and positive controls (e.g., lipopolysaccharide for TLR activation). Validate specificity using receptor antagonists (e.g., TLR2 inhibitors) and knockout cell lines. Normalize data to housekeeping genes (e.g., GAPDH) in qPCR analyses and report fold-changes with standard deviations across triplicate experiments .
Advanced Research Questions
Q. How can conflicting data on this compound’s stability in aqueous solutions be resolved?
- Methodological Answer : Conduct kinetic studies under varying conditions (pH 4–9, 25–37°C) using HPLC to quantify degradation products. Apply Arrhenius equation modeling to predict shelf life. For discrepancies, evaluate buffer composition (e.g., phosphate vs. Tris buffers) and oxidative stress factors (e.g., inclusion of antioxidants like ascorbate). Replicate conflicting studies with identical parameters to isolate variables .
Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Account for batch-to-batch variability via mixed-effects modeling. Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data from independent studies, and report I² statistics to quantify heterogeneity. Sensitivity analyses should exclude outliers identified via Grubbs’ test .
Q. How to optimize this compound’s bioavailability in pharmacokinetic studies while minimizing off-target effects?
- Methodological Answer : Employ prodrug strategies (e.g., esterification of carboxyl groups) to enhance membrane permeability. Use in silico tools (e.g., molecular docking with TLR2/6) to predict binding affinity and selectivity. Validate in vivo via radiolabeled tracer studies (14C or 3H isotopes) and LC-MS/MS for metabolite profiling. Cross-reference tissue distribution data with toxicity biomarkers (e.g., ALT/AST levels) .
Q. What experimental designs mitigate batch variability in large-scale this compound production for preclinical trials?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like enantiomeric purity and particle size distribution. Use design-of-experiments (DoE) to optimize reaction parameters (temperature, solvent ratios). Validate consistency via accelerated stability testing (40°C/75% RH for 6 months) and orthogonal analytical methods (e.g., XRPD for crystallinity) .
Q. Data Contradiction & Replication
Q. How should researchers address discrepancies in reported receptor specificity of this compound?
- Methodological Answer : Replicate key studies using identical cell lines (e.g., HEK293-TLR2/4 transfected cells) and ligand concentrations. Perform competitive binding assays with fluorescently labeled analogs. Use CRISPR-Cas9 to validate receptor dependency in primary macrophages. Publish negative results with raw data to enhance reproducibility .
Q. What frameworks exist for reconciling conflicting bioactivity data across in vitro and in vivo models?
- Methodological Answer : Apply translational pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge in vitro IC50 values with in vivo efficacy. Use interspecies scaling (e.g., allometric principles) for dose adjustments. Perform ex vivo histopathology to confirm target engagement in animal tissues. Cross-validate findings with humanized mouse models .
属性
CAS 编号 |
81655-72-3 |
---|---|
分子式 |
C17H30N4O10 |
分子量 |
450.4 g/mol |
IUPAC 名称 |
(2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H30N4O10/c1-6(14(25)21-8(16(27)28)3-4-10(18)23)20-15(26)7(2)30-13-11(19)17(29)31-9(5-22)12(13)24/h6-9,11-13,17,22,24,29H,3-5,19H2,1-2H3,(H2,18,23)(H,20,26)(H,21,25)(H,27,28)/t6-,7?,8+,9+,11+,12+,13+,17-/m0/s1 |
InChI 键 |
VWKQENHPWHYNDP-RSBZEYOASA-N |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)N |
手性 SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)N |
规范 SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)N |
同义词 |
muramoyl-Ala-iso-Gln muramoyl-alanylisoglutamine muramoyl-alanylisoglutamine monohydrochloride muramoyl-L-alanyl-D-isoglutamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。